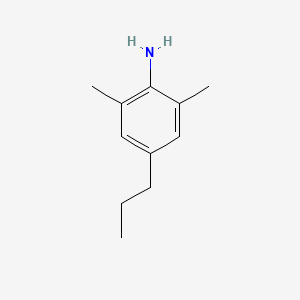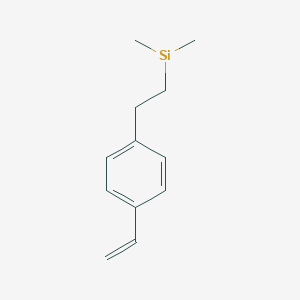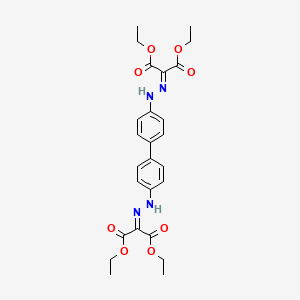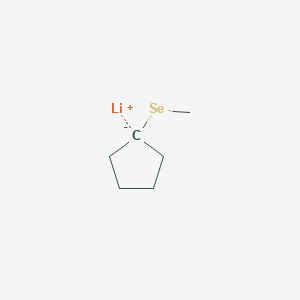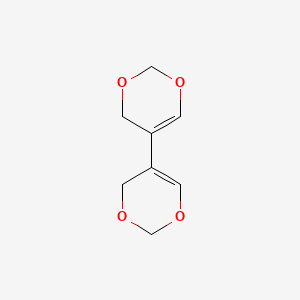
2H,2'H,4H,4'H-5,5'-Bi-1,3-dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine is a chemical compound that belongs to the class of organic compounds known as dioxines. These compounds are characterized by a dioxine ring, which is a six-membered ring containing two oxygen atoms. The specific structure of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine includes two dioxine rings connected by a single bond, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of dihydroxy compounds in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the dioxine rings.
Industrial Production Methods
In an industrial setting, the production of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-dioxine compounds.
Substitution: The dioxine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxine oxides, while reduction can produce dihydro-dioxines.
Scientific Research Applications
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,4’,5,5’-Hexaphenyl-1,2’-biimidazole
- 4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine
Uniqueness
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine is unique due to its specific dioxine ring structure and the presence of two such rings connected by a single bond. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
93523-57-0 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
5-(4H-1,3-dioxin-5-yl)-4H-1,3-dioxine |
InChI |
InChI=1S/C8H10O4/c1-7(2-10-5-9-1)8-3-11-6-12-4-8/h1,3H,2,4-6H2 |
InChI Key |
LWHGMTJTHROFIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=COCO1)C2=COCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


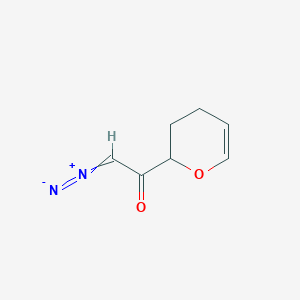
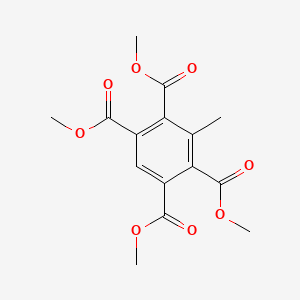
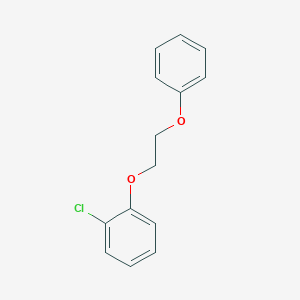
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)
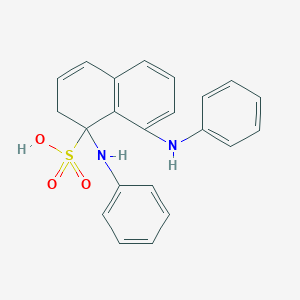

![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)

